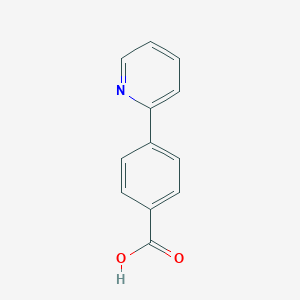

4-(Pyridin-2-yl)benzoic acid

Description

Contextual Significance of Pyridine- and Carboxylic Acid-Containing Scaffolds in Contemporary Chemical Science

Pyridine (B92270), a nitrogen-containing heterocycle, is a ubiquitous structural element in a vast array of chemical compounds. dovepress.comnih.govenpress-publisher.com Its presence can significantly influence a molecule's polarity, bioavailability, and ability to coordinate with metal ions. enpress-publisher.com Pyridine derivatives are integral to the pharmaceutical industry, forming the basis of numerous drugs with diverse therapeutic applications. dovepress.comnih.govenpress-publisher.comresearchgate.net The adaptability of the pyridine ring allows for a wide range of chemical modifications, making it a valuable component in the design of new drugs and functional materials. enpress-publisher.comresearchgate.net

Similarly, the carboxylic acid group is a fundamental functional group in organic chemistry. Its acidic nature and ability to form strong hydrogen bonds and coordinate with metal centers make it a crucial component in the design of various functional molecules. researchgate.net Aromatic carboxylic acids, in particular, are pivotal in the construction of complex materials due to their diverse coordination modes. researchgate.net The combination of a pyridine ring and a carboxylic acid group within the same molecule, as seen in pyridine carboxylic acid isomers like picolinic acid, nicotinic acid, and isonicotinic acid, has led to the development of a plethora of drugs for a wide range of diseases. dovepress.comnih.govnih.gov

Multidisciplinary Research Trajectories for 4-(Pyridin-2-yl)benzoic Acid and its Derivatives

The unique combination of a pyridine ring and a benzoic acid moiety in this compound has opened up several exciting avenues of research across various disciplines.

Coordination Chemistry and Materials Science: A primary application of this compound is in the field of coordination chemistry, specifically in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. smolecule.comrsc.org The compound's ability to act as a versatile ligand, coordinating with metal ions through both its pyridine nitrogen and carboxylic acid oxygen atoms, allows for the construction of intricate and functional solid-state structures. smolecule.com Researchers have successfully synthesized MOFs with interesting properties, such as thermo- and solvatochromism, where the color of the material changes with temperature or the included solvent. rsc.org These materials have potential applications in sensing, gas storage, and catalysis. For instance, a zinc(II) coordination polymer based on a related compound, 4-(pyridin-4-yl)benzoic acid, has shown enhanced solid-state luminescence properties. nih.goviucr.org

Medicinal Chemistry and Drug Discovery: The structural features of this compound and its derivatives make them promising candidates in drug discovery. smolecule.com They serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic activities. smolecule.comevitachem.com Research has shown that derivatives of this compound have been investigated for their potential as anticancer agents. smolecule.com Furthermore, studies have explored the interaction of this compound with biological targets such as cytochrome P450 enzymes, which are crucial in drug metabolism. rcsb.org The ability of its structural analogs to bind to receptors like dopamine (B1211576) receptors highlights its potential in pharmacological applications. The versatility of the pyridine carboxylic acid scaffold is further emphasized by the development of numerous enzyme inhibitors with high potency by major pharmaceutical companies. nih.gov

Organic Synthesis and Catalysis: The synthesis of this compound itself is an area of active research, with methods like the Suzuki-Miyaura coupling reaction being commonly employed. smolecule.comevitachem.com This compound and its derivatives also serve as intermediates in the synthesis of other complex organic molecules. nih.gov For example, it has been used as a precursor for the synthesis of styrylpyridine derivatives. nih.gov In the realm of catalysis, MOFs constructed from terpyridine-based ligands, which are structurally related to this compound, have demonstrated catalytic activity in organic reactions such as the oxidative imination of alcohols. researchgate.net

The ongoing exploration of this compound and its derivatives promises to yield further advancements in these and other scientific fields. Its unique combination of a versatile coordination site and a reactive functional group ensures its continued relevance as a key building block in the development of new materials and molecules with tailored properties and functions.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 4385-62-0 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₉NO₂ | smolecule.comcymitquimica.com |

| Molecular Weight | 199.21 g/mol | smolecule.comcymitquimica.com |

| InChI Key | AQIPNZHMXANQRC-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.com |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=NC=C2 |

Table 2: Research Applications of this compound and its Derivatives

| Research Area | Application | Key Findings | Source(s) |

| Coordination Chemistry | Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers | Formation of 2D and 3D structures with properties like thermo- and solvatochromism. | smolecule.comrsc.orgnih.gov |

| Materials Science | Development of Luminescent Materials | Coordination polymers exhibit enhanced solid-state luminescence. | nih.goviucr.orgresearchgate.net |

| Medicinal Chemistry | Building block for drug development | Derivatives investigated for anti-cancer properties and interaction with enzymes like cytochrome P450. | smolecule.comrcsb.org |

| Organic Synthesis | Precursor for complex molecules | Used in the synthesis of styrylpyridine derivatives. | nih.gov |

| Catalysis | Component of catalytic MOFs | Terpyridine-based MOFs show catalytic activity in organic reactions. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIPNZHMXANQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356322 | |

| Record name | 4-(Pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-62-0 | |

| Record name | 4-(Pyridin-2-yl)benzoic acid. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Pyridyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(PYRIDIN-2-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43R8HY6XXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-(Pyridin-2-yl)benzoic Acid

The construction of the this compound core can be achieved through several strategic synthetic methodologies, primarily involving carbon-carbon bond formation and condensation reactions.

Cross-Coupling Reaction Pathways (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions stand out as a highly effective method for the synthesis of this compound and its derivatives. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a pyridine (B92270) derivative with a benzoic acid derivative. smolecule.comontosight.ai For instance, the coupling of a boronic acid derivative of benzoic acid with a halogenated pyridine, such as 2-bromopyridine, in the presence of a palladium catalyst and a base, provides a direct route to the target molecule. smolecule.comresearchgate.net This method is valued for its tolerance of a wide variety of functional groups and its ability to proceed under relatively mild conditions. researchgate.net

Microwave-assisted synthesis has been shown to enhance the efficiency of these coupling reactions, leading to improved reaction rates and higher yields. smolecule.com The use of palladium catalysts is also central to other cross-coupling strategies, such as those involving organotin reagents, which offer a versatile and stereospecific approach to forming the crucial carbon-carbon bond between the pyridine and benzene (B151609) rings. researchgate.net

Nucleophilic Substitution and Other Condensation Reactions

Beyond cross-coupling, nucleophilic substitution and condensation reactions offer alternative synthetic pathways. One approach involves the reaction of 4-pyridinecarboxaldehyde (B46228) with aminobenzoic acids. idsi.md For example, the condensation of 2-Pyridine carboxaldehyde with 4-amino-3-hydroxybenzoic acid can yield a Schiff base, which can be a precursor to related structures. researchgate.net Another method involves the reaction of an amine with a carboxylic acid, often facilitated by a coupling agent. For instance, the synthesis of related amide structures can be achieved by reacting an aminopyridine with a benzoic acid derivative. lookchemmall.com

Condensation reactions can also be employed in a multi-step synthesis. For example, the formation of a triazole ring followed by an imine formation and subsequent coupling with a benzoic acid derivative can produce more complex molecules containing the this compound substructure. evitachem.com

Derivatization and Functionalization Strategies of the this compound Scaffold

The presence of both a carboxylic acid moiety and a pyridine ring provides two key sites for further chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties.

Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is readily transformed into a variety of other functional groups.

Esterification: This is a common modification, often carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, reaction with ethanol (B145695) can produce the corresponding ethyl ester. smolecule.com This modification can enhance the lipophilicity of the molecule. The resulting esters can also be hydrolyzed back to the carboxylic acid under basic conditions.

Amidation: The carboxylic acid can be activated and then reacted with an amine to form an amide. lookchemmall.com This reaction is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.gov This allows for the introduction of a wide range of substituents through the choice of amine.

Interactive Data Table: Esterification and Amidation of this compound

| Reaction Type | Reagents | Product Functional Group | Reference |

| Esterification | Alcohol, Acid Catalyst | Ester | |

| Amidation | Amine, Coupling Agent | Amide | lookchemmall.com |

Substitutions on the Pyridine Ring

The pyridine ring, being an aromatic heterocycle, is susceptible to substitution reactions. However, due to the electron-withdrawing nature of the nitrogen atom, it generally favors nucleophilic substitution, particularly at the C-2 and C-4 positions, over electrophilic substitution. nih.gov

Introduction of Halogen and Alkyl Substituents

The introduction of halogen and alkyl groups onto the this compound scaffold can significantly influence its chemical and biological properties.

Halogenation: Halogens can be introduced onto the aromatic rings through various methods. For instance, the chloro group on a pyrrolo ring in a related structure can participate in nucleophilic substitution reactions. smolecule.com Decarboxylative halogenation represents another strategy where a carboxylic acid is cleaved and replaced by a halogen. acs.org

Alkylation: Alkyl groups can be introduced at various positions. For example, a pentyl group can be attached to the pyridine ring, increasing the compound's lipophilicity. ontosight.ai The synthesis of such derivatives often involves coupling reactions with appropriate alkyl-substituted starting materials. ontosight.ai

Interactive Data Table: Introduction of Substituents

| Substitution Type | Reagent/Method | Position of Substitution | Reference |

| Halogenation | Nucleophilic Substitution | Aromatic Ring | smolecule.com |

| Alkylation | Coupling Reactions | Pyridine Ring | ontosight.ai |

Formation of Conjugates and Hybrid Molecules

The unique bifunctional nature of this compound, possessing both a carboxylic acid group for amide coupling and a pyridine ring for further functionalization or coordination, makes it a valuable building block in the synthesis of complex conjugates and hybrid molecules. These molecules are designed to combine the properties of this compound with other chemical entities for applications in medicinal chemistry and materials science. ontosight.aismolecule.com

One significant area of application is in bioorthogonal chemistry. For instance, this compound has been used as a precursor to synthesize tetrazine-containing compounds. acs.orgharvard.edu Tetrazines are notable for their role in inverse electron demand Diels-Alder cycloaddition reactions, a key tool in bioconjugation. harvard.edu The synthesis involves converting the carboxylic acid group of a related benzoic acid precursor into a nitrile, which then undergoes a [4+2] cycloaddition with dicyanogen, followed by reaction with hydrazine (B178648) and subsequent oxidation to form the tetrazine ring. A specific derivative, 4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid, was synthesized and purified as a purple solid. acs.orgharvard.edu The reaction was conducted at 80 °C for 90 minutes. acs.org

The carboxylic acid moiety of this compound and its derivatives is frequently utilized to form amide bonds with various amines, leading to the creation of hybrid molecules with potential biological activity. evitachem.com For example, derivatives have been synthesized to act as Retinoid X Receptor alpha (RXRα) antagonists. nih.gov In one study, 4-((4-arylpyrimidin-2-yl)amino)benzoic acids were synthesized and then converted to the corresponding aroylhydrazides, which were subsequently reacted with isocyanates or isothiocyanates to yield the final hybrid compounds. nih.gov

Another strategy involves modifying the core structure to create vinylogous derivatives, such as trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid, which serves as a precursor for further conjugation. researchgate.net Additionally, the pyridine and benzoic acid motifs are found in more complex hybrid structures, such as phthalimide-based Schiff's base compounds, which have been investigated for their antibacterial properties. evitachem.com

The table below summarizes examples of conjugates and hybrid molecules derived from this compound precursors.

Table 1: Examples of this compound-Derived Conjugates and Hybrids This table is interactive. Click on the headers to sort the data.

| Conjugate/Hybrid Molecule Name | Synthetic Application/Significance | Reference(s) |

|---|---|---|

| 4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | Bioorthogonal conjugation via Diels-Alder reactions. | acs.orgharvard.edu |

| 4-((4-Arylpyrimidin-2-yl)amino)benzoyl-based hydrazides | Intermediates for novel RXRα antagonists. | nih.gov |

| trans-4-(2-(Pyridin-2-yl)vinyl)benzoic acid | Precursor for spin-labeled TEMPO conjugates. | researchgate.net |

| 4-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid | Building block for various chemical syntheses via its amine and carboxyl groups. | evitachem.com |

Advanced Synthetic Protocols and Process Optimization

The development of efficient, scalable, and cost-effective synthetic routes for this compound and its derivatives is crucial for its application in pharmaceuticals and materials science. Research in this area focuses on advanced synthetic protocols, including multi-component reactions and one-pot syntheses, as well as process optimization to improve yield, purity, and environmental footprint.

Advanced protocols often aim to streamline multi-step sequences into fewer operations. A one-pot synthesis-functionalization strategy has been developed for creating 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, including a pyridin-2-yl derivative. nih.gov This method demonstrates how the core structure can be efficiently incorporated into more complex heterocyclic systems. Similarly, three-component reactions involving lithiated alkoxyallenes, nitriles, and carboxylic acids have been established as a flexible approach to highly substituted pyridin-4-ol derivatives, showcasing modern methods for constructing pyridine rings. chim.it

Process optimization is particularly critical for the large-scale synthesis of key intermediates. For the production of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, an intermediate for the drug Imatinib, different synthetic routes have been evaluated to overcome challenges in the C-N bond formation and a subsequent difficult reduction step. google.com The choice of catalyst and reaction conditions for such steps is critical; for instance, the use of 10% palladium on carbon was noted as being less attractive due to cost. google.com

The optimization of coupling reactions is a common theme. For the synthesis of related bi-aryl compounds, conditions for Suzuki-Miyaura cross-coupling are frequently optimized. Parameters such as the palladium catalyst, base, and solvent system are adjusted to maximize yield. For example, in the synthesis of pyridin-4-yl benzoate (B1203000), using p-toluenesulfonic acid (PTSA) as a catalyst in toluene (B28343) was found to be more efficient than sulfuric acid. For large-scale syntheses, ligand-free coupling conditions, such as using copper(I) oxide as a catalyst, are highly desirable to reduce costs and simplify purification. acs.org

The table below highlights different synthetic strategies and optimization parameters for pyridine-containing benzoic acids and related compounds.

Table 2: Advanced and Optimized Synthetic Methods This table is interactive. Click on the headers to sort the data.

| Synthetic Goal | Method/Protocol | Key Optimization Parameters | Outcome/Significance | Reference(s) |

|---|---|---|---|---|

| 2,5-Disubstituted 1,3,4-oxadiazoles | One-Pot Synthesis-Arylation | Use of 2-iodopyridine (B156620) as the coupling partner. | Streamlined access to complex heterocycles from carboxylic acids. | nih.gov |

| Highly substituted pyridin-4-ols | Three-Component Reaction | Choice of alkoxyallene, nitrile, and carboxylic acid components. | Flexible and efficient route to functionalized pyridine derivatives. | chim.it |

| Imatinib Intermediate | C-N Bond Formation & Reduction | Evaluation of different routes to avoid problematic steps and costly reagents (e.g., high loading of Pd/C). | Development of a more cost-effective and scalable process for a key pharmaceutical intermediate. | google.com |

| Pyridin-4-yl benzoate | Direct Esterification | Catalyst (PTSA vs. H₂SO₄), Solvent (Toluene for azeotropic water removal). | Improved yield (75% with PTSA vs. 68% with H₂SO₄). |

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles and Chelation Behavior of 4-(Pyridin-2-yl)benzoic Acid

Assessment of Pyridyl Nitrogen and Carboxylate Oxygen Donor Sites

This compound is a versatile ligand in coordination chemistry, featuring two primary donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. The pyridyl nitrogen acts as a Lewis base, readily donating its lone pair of electrons to a metal center. The carboxylate group, on the other hand, can coordinate to metal ions in several modes: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two or more metal centers. This versatility allows for the construction of a wide array of metallosupramolecular architectures with diverse dimensionalities and properties.

Influence of Positional Isomerism on Coordination Modes (e.g., 2-pyridyl vs. 4-pyridyl benzoic acid analogs)

For instance, a comparative study of zinc(II) complexes with different isomers of pyridylbenzoic acid revealed that the position of the nitrogen atom on the pyridine ring significantly affects the final structure. researchgate.net While 4-(pyridin-4-yl)benzoic acid can act as a linear linker to form one-dimensional chains or two-dimensional layered structures, its isomers with the nitrogen at the 2- or 3-position often lead to more complex, three-dimensional frameworks due to their bent nature. nih.govrsc.org This highlights how subtle changes in ligand geometry can be a powerful tool for crystal engineering, allowing for the targeted synthesis of materials with specific network topologies. acs.orgmdpi.com The choice of solvent can also play a crucial role in directing the assembly of these coordination polymers. researchgate.net

Similarly, the coordination behavior of ligands like 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid, which incorporates two pyridyl and two carboxylate functionalities, demonstrates the potential for creating robust metal-organic frameworks (MOFs). The bipyridine unit acts as a strong chelating agent, while the benzoic acid groups can bridge multiple metal centers, leading to extended, porous structures.

Elucidation of Metal Complex Formation

Synthesis of Discrete Transition Metal Complexes (e.g., Platinum(II/IV), Copper(II), Nickel(II), Cobalt(II), Zinc(II))

The synthesis of discrete transition metal complexes with this compound and its derivatives has been extensively explored. These complexes are typically prepared by reacting the ligand with a metal salt in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid group.

For example, platinum(II) and platinum(IV) complexes have been synthesized and studied for their potential applications. researchgate.net The coordination of 4-(pyridin-2-ylmethylamino)benzoic acid to Pt(II) and Pt(IV) resulted in complexes where the ligand coordinates through the pyridyl and amino nitrogen atoms, leaving the carboxylic acid group available for further functionalization. researchgate.net

Copper(II) complexes have also been widely investigated. The reaction of a Schiff base ligand derived from 2-pyridine carboxaldehyde and 4-amino-3-hydroxy benzoic acid with Cu(II) chloride yields a complex where the ligand acts as a tridentate donor, coordinating through the azomethine nitrogen, phenolic oxygen, and pyridyl nitrogen. researchgate.net Similarly, copper(II) chloride complexes with pyridyliminebenzoic acids have been synthesized, resulting in structures ranging from discrete binuclear complexes to one-dimensional coordination polymers. researchgate.net

Nickel(II), cobalt(II), and zinc(II) also form a variety of complexes with pyridylbenzoic acid derivatives. rsc.orgnanobioletters.comuobaghdad.edu.iq The synthesis of Ni(II), Zn(II), and Cd(II) complexes with 3- and 4-bromo-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide ligands resulted in both tetrahedral and octahedral geometries, depending on the stoichiometry of the reactants. nanobioletters.com The synthesis of Co(II), Ni(II), and Cu(II) complexes with 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid yielded mononuclear complexes with octahedral geometries. uobaghdad.edu.iq

Structural Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), Elemental Analysis, X-ray Crystallography)

A combination of spectroscopic and analytical techniques is employed to fully characterize the synthesized metal complexes.

Table 1: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure in solution, including the connectivity of atoms and the coordination environment of the metal ion. 1H and 13C NMR are commonly used. researchgate.netresearchgate.net |

| Infrared (IR) Spectroscopy | Used to identify the functional groups present in the ligand and the complex, and to determine how they are involved in coordination. Shifts in the vibrational frequencies of the pyridyl and carboxylate groups upon complexation provide evidence of bonding to the metal center. researchgate.netresearchgate.netnih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Gives insights into the electronic structure of the complexes. The absorption bands can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, providing information about the coordination geometry. researchgate.netnanobioletters.comsciencepublishinggroup.com |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and stoichiometry. researchgate.netsciencepublishinggroup.com |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N) in the complex, which is used to confirm the empirical formula. researchgate.netnih.gov |

| X-ray Crystallography | Offers a definitive determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and the overall crystal packing. researchgate.netcjsc.ac.cniucr.org |

These techniques, when used in conjunction, provide a comprehensive understanding of the structure and bonding in the metal complexes of this compound and its derivatives.

Analysis of Coordination Geometries and Bonding Interactions

The coordination geometry of the metal center in complexes with this compound and its analogs is highly dependent on the metal ion, the specific isomer of the ligand used, and the reaction conditions. Common geometries observed include square planar, tetrahedral, and octahedral. nanobioletters.comacs.orguomustansiriyah.edu.iq

In square planar complexes, typically seen with d8 metal ions like Pt(II), the ligand can act as a bidentate N,O-donor, forming a stable six-membered chelate ring. Tetrahedral geometries are common for d10 ions like Zn(II), where four-coordinate complexes are favored. nanobioletters.com Octahedral geometries are frequently observed for a wide range of transition metals, including Co(II), Ni(II), and Cu(II), where the metal ion is coordinated to six donor atoms from one or more ligands and potentially solvent molecules. researchgate.netnanobioletters.comuobaghdad.edu.iq

The bonding interactions in these complexes are primarily coordinate covalent bonds between the metal ion (Lewis acid) and the donor atoms of the ligand (Lewis base). The strength and nature of these bonds can be probed by techniques like IR and UV-Vis spectroscopy. For instance, a shift in the C=N stretching frequency in the IR spectrum indicates coordination of the pyridyl nitrogen, while changes in the carboxylate stretching frequencies confirm its involvement in bonding. researchgate.net The electronic spectra can reveal charge transfer bands and d-d transitions that are characteristic of the specific coordination environment. sciencepublishinggroup.com

Furthermore, non-covalent interactions such as hydrogen bonding and π-π stacking often play a crucial role in the solid-state structures of these complexes, influencing their crystal packing and supramolecular architecture. iucr.orgnih.goviucr.org

Self-Assembly of Supramolecular Structures

The construction of intricate supramolecular architectures from molecular building blocks is a cornerstone of modern materials science and crystal engineering. The molecule this compound is a particularly interesting component for self-assembly due to its dual functionality. It possesses a carboxylic acid group, which is a strong hydrogen bond donor and acceptor, and a pyridine ring, which acts as a hydrogen bond acceptor and participates in aromatic stacking interactions. These non-covalent forces—hydrogen bonding and π-stacking—are the primary drivers that govern the spontaneous organization of these molecules into well-defined, higher-order structures.

Role of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are a powerful and directional tool for guiding the self-assembly of molecules into predictable patterns, known as supramolecular synthons. In systems containing both carboxylic acid and pyridine moieties, the most prevalent and robust synthon is the O—H⋯N hydrogen bond formed between the acidic proton of the carboxyl group and the nitrogen atom of the pyridine ring. nih.goviucr.org This interaction is often the primary force in the formation of initial molecular aggregates.

In the solid state, this compound and related molecules can assemble into various architectures sustained by hydrogen bonds. For instance, in co-crystals of benzoic acid derivatives with pyridine-containing molecules, discrete three-molecule aggregates are often formed through strong O—H⋯N hydrogen bonds. iucr.org These primary units can then be further linked into more extended structures. For example, in a 1:2 co-crystal of N,N′-bis(pyridin-4-ylmethyl)ethanediamide and benzoic acid, the initial O—H⋯N bonded aggregates are connected into supramolecular tapes via additional N—H⋯O hydrogen bonds. iucr.org

The reliability of the carboxylic acid⋯pyridine synthon is a key factor in crystal engineering. nih.gov However, competition can arise from the formation of carboxylic acid dimers via {⋯HOCO}₂ homosynthons. The specific synthon that forms can be influenced by factors such as stoichiometry, the presence of other functional groups, and crystallization conditions. In many cases, the heteromeric O—H⋯N interaction is dominant, leading to the assembly of complex multi-component structures. nih.govacs.org Studies on related systems, such as 4-(3-(pyridin-3-yl)ureido) benzoic acid, also show extensive hydrogen bonding networks where carboxyl groups form dimers, and other parts of the molecule form hydrogen bonds with solvent or other functional groups, leading to two-dimensional network structures. researchgate.net

The table below provides examples of hydrogen bond geometries observed in the crystal structures of related supramolecular systems, illustrating the typical distances and angles for these interactions.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| O—H | H | N(pyridyl) | - | - | 2.589 | - | nih.gov |

| N—H | H | O(carboxyl) | - | - | 2.924 | - | nih.gov |

| O—H | H | N(pyridyl) | 0.84 | 1.81 | 2.646 | 172 | nih.gov |

| O—H | H | O(carboxyl) | - | - | - | - | researchgate.net |

| N—H | H | O(amide) | - | - | - | - | iucr.org |

This table presents data from analogous compounds containing pyridine and carboxylic acid functionalities to illustrate typical hydrogen bond parameters.

Investigation of Pi-Stacking Interactions

While hydrogen bonding provides the primary, directional framework for self-assembly, π-stacking interactions between aromatic rings play a crucial role in consolidating and stabilizing the resulting supramolecular architectures in three dimensions. The pyridine and benzene (B151609) rings of this compound are both capable of engaging in these weaker, non-directional interactions.

In the crystal packing of many pyridine- and benzoic acid-containing compounds, π-π stacking is a recurring motif. dovepress.com These interactions typically occur between parallel or offset aromatic rings, with centroid-to-centroid distances in the range of 3.5 to 4.0 Å. nih.gov For example, in co-crystals of 4-(n-alkyloxy)benzoic acids with (E)-1,2-bis(pyridin-4-yl)ethene, the hydrogen-bonded molecular units are further linked into columns by a combination of C—H⋯π and π–π stacking interactions. nih.gov Similarly, the crystal structure of a co-crystal involving benzoic acid and 4-pyridinealdazine shows that layers of hydrogen-bonded aggregates are connected through π–π stacking between pyridine and benzene rings, with a centroid-centroid distance of 3.787 Å. iucr.org

The self-assembly of functionalized ligands, such as 4-(2,6-di(1H-pyrazol-1-yl)pyridine-4-yl)benzoic acid (bppBA), on surfaces further highlights the importance of π-stacking. In these systems, the molecules form highly ordered monolayers where the carboxylate group anchors the molecule to the substrate. The pyridine-containing units then arrange themselves in an upright orientation, stabilized by dense packing and π-stacking interactions between adjacent molecules. mdpi.comacs.orgresearchgate.net This interplay between strong, directional hydrogen bonds (or coordinative bonds to a surface) and weaker, dispersive π-stacking is fundamental to creating stable, extended architectures. mdpi.comacs.org

The following table details parameters for π-π stacking interactions found in the crystal structures of related compounds, demonstrating the typical distances that characterize these stabilizing forces.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Reference |

| Pyridine – Benzene | 3.787 | - | iucr.org |

| Pyridine – Pyridine | 3.661 | - | nih.gov |

| Benzene – Benzene | 3.909 | - | nih.gov |

| Pyridyl – Pyridyl | 3.796 | - | acs.org |

This table presents data from analogous compounds containing pyridine and benzene rings to illustrate typical π-π stacking parameters.

Metal Organic Frameworks Mofs Constructed with 4 Pyridin 2 Yl Benzoic Acid Analogues

Methodologies for MOF Fabrication

The synthesis of Metal-Organic Frameworks (MOFs) using 4-(pyridin-2-yl)benzoic acid and its analogues is predominantly achieved through solvothermal and hydrothermal methods. researchgate.netrroij.com These techniques involve heating a mixture of the metal salt and the organic linker in a suitable solvent or solvent mixture within a sealed vessel, such as an autoclave. researchgate.netorientjchem.org The choice of solvent, reaction temperature, and time are critical parameters that dictate the resulting crystal structure, dimensionality, and properties of the MOF. orientjchem.orgcore.ac.uk

Solvothermal Synthesis Parameters

Solvothermal synthesis is a widely employed method for generating crystalline MOFs, including those derived from pyridyl-benzoic acid linkers. researchgate.netrroij.com This process typically occurs at temperatures above the boiling point of the solvent, facilitating the dissolution of precursors and promoting the self-assembly of the framework. nih.gov Common solvents used include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMA), which can also act as templating agents, influencing the final structure. orientjchem.orgcore.ac.uk

Reaction temperatures for the synthesis of MOFs with pyridyl-benzoic acid analogues often range from 75 °C to 200 °C. semanticscholar.orgresearchgate.netmdpi.com For instance, a zinc-based MOF using 4-(pyridin-3-ylcarbamoyl)benzoic acid was synthesized at 75 °C for 24 hours. mdpi.com In another example, cobalt-based MOFs were prepared via hydrothermal reactions at temperatures between 160 °C and 200 °C, with higher temperatures favoring the formation of higher-dimensional frameworks due to easier deprotonation of the ligand. core.ac.uk The duration of the synthesis can vary from hours to several days. rroij.comresearchgate.netrsc.org The table below summarizes typical solvothermal conditions for related MOF syntheses.

Table 1: Examples of Solvothermal Synthesis Parameters for MOFs

| Metal Salt | Ligand/Linker | Solvent(s) | Temperature (°C) | Time | Reference |

|---|---|---|---|---|---|

| Zn(NO₃)₂·6H₂O | 4-(pyridin-3-ylcarbamoyl)benzoic acid | DMF/Water | 75 | 24 hours | mdpi.com |

| Co(NO₃)₂·6H₂O | Imidazole 4,5-dicarboxylic acid, 4,4'-bipyridine | Water/DMF | Not specified | Not specified | acs.org |

| Cu(NO₃)₂·3H₂O | 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | DMF/NMP or DMF/DMA | 85 - 100 | 16 - 72 hours | rsc.org |

| CoCl₂·6H₂O | 1,2,4-triazole | Water | 200 | 96 hours | researchgate.net |

Influence of Metal Centers on Framework Assembly (e.g., Co(II), Ni(II), Cu(II), Zn(II))

The choice of the metal center—such as Co(II), Ni(II), Cu(II), or Zn(II)—profoundly influences the resulting topology, dimensionality, and degree of interpenetration of the MOF. consensus.app Different metal ions possess distinct coordination geometries and preferences, which, in conjunction with the specific pyridyl-benzoate linker, direct the assembly of the final framework. consensus.appacs.org

For example, a study using the ligand bis{4-[2-(4-pyridyl)ethenyl]}benzoic acid with various M(II) ions resulted in frameworks with different topologies and levels of interpenetration: a 5-fold interpenetrated lvt framework for Cu(II), a 7-fold interpenetrated dia (diamondoid) framework for both Co(II) and Ni(II), and a 2-fold interpenetrated dmc framework for Mn(II). consensus.app This highlights how the metal ion's coordination preference directly guides the structural outcome.

Similarly, MOFs constructed from 4-(4-pyridyl)benzoate (44pba) and Co(II) or Ni(II) can form 4-fold interpenetrated dia networks. researchgate.net The coordination environment around the metal ion is a key determinant; for instance, in a Ni(II)-based MOF with a 44pba analogue, the nickel ion adopts an elongated octahedral geometry, connecting to four ligands to generate a 2D network with an sql (square lattice) topology. researchgate.net In contrast, using the same ligand with Cd(II) can lead to a 4-fold interpenetrating 3D framework with a dia topology or a non-interpenetrating 3D framework with a pcu topology, depending on the presence of other coordinating species like acetate. researchgate.net

The reaction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid with Cd(II) and Cu(II) also yields different structures. The Cd(II) MOF features a tubular net, while the Cu(II) analogue forms a 2-fold interpenetrating diamondoid network. scirp.org The high charge density of +4 metal cations like Zr(IV) leads to the formation of stronger coordination bonds with carboxylate linkers, resulting in exceptionally stable frameworks. acs.org

Structural and Topological Characterization of MOFs

The characterization of MOFs derived from this compound and its analogues reveals a rich diversity of architectures, often featuring porous structures, complex channel systems, and intriguing topological features like interpenetration.

Analysis of Porous Architectures and Channel Systems

The porous nature of these MOFs is a direct consequence of their crystalline, network-like structure. The size and shape of the pores and channels are determined by the length and geometry of the organic linker and the coordination of the metal clusters. For instance, a Ni(II)-based MOF constructed from 4-(4-pyridyl)benzoate exhibits channels when viewed down the c-axis, with pore sizes of approximately 11.9 Å x 11.9 Å. researchgate.net

A three-dimensional MOF synthesized from copper(I) iodide and 4-(pyrimidin-5-yl)benzoic acid (an analogue) displays two distinct types of channels running along the c-axis, with dimensions of 14 Å x 14 Å and 5 Å x 5 Å. acs.org These channels are created by the specific arrangement of the copper paddle-wheel units, Cu₂I₂ dimers, and the organic linkers, resulting in a framework with a (3,4,6)-connected topology. acs.org The presence of such channels is crucial for applications like gas storage and molecular separation. nih.gov Zinc-based MOFs are also noted for having large surface areas and porous structures suitable for various applications. nih.govbrieflands.com

Investigation of Interpenetration and Network Dimensionality

Interpenetration, where two or more independent networks are entangled with one another, is a common and fascinating phenomenon in MOFs built from long, flexible, or V-shaped ligands like pyridyl-benzoic acids. ustc.edu.cnresearchgate.net This entanglement can increase the structural stability and density of the framework. researchgate.net The degree of interpenetration is highly sensitive to the choice of metal ion, ligand geometry, and synthesis conditions. consensus.app

MOFs based on pyridyl-benzoate analogues have demonstrated various degrees of interpenetration. Examples include:

A 2-fold interpenetrating diamondoid network for a Cu(II) MOF with 4-(1H-1,2,4-triazol-1-yl)benzoic acid. scirp.org

A 3-fold parallel interpenetrating network in a Co(II) system. ustc.edu.cn

A 4-fold interpenetrated dia network for Co(II) and Ni(II) MOFs with 4-(4-pyridyl)benzoate. researchgate.net

A 7-fold interpenetrating dia structure for a Zn(II) MOF with 4-{[2-(4-pyridyl)ethenyl] benzoic acid}. researchgate.net

The dimensionality of the network, ranging from 1D chains to 2D layers and 3D frameworks, is also a key structural feature. acs.org For example, a Ni(II) MOF with a nitro-substituted 4-(pyridin-4-yl)benzoic acid ligand forms a 2D network with an sql topology, which is further extended into a 3D supramolecular architecture through hydrogen bonding. researchgate.net In some cases, 2D networks can polycatenate or polythread to form more complex 3D structures. acs.orgustc.edu.cn The control over interpenetration and dimensionality is a central challenge in crystal engineering, as it directly impacts the material's porosity and potential applications. ustc.edu.cnresearchgate.net

Table 2: Interpenetration and Topology in MOFs with Pyridyl-Benzoate Analogues

| Metal Center | Ligand Analogue | Topology | Degree of Interpenetration | Reference |

|---|---|---|---|---|

| Cu(II) | bis{4-[2-(4-pyridyl)ethenyl]}benzoic acid | lvt | 5-fold | consensus.app |

| Co(II) | bis{4-[2-(4-pyridyl)ethenyl]}benzoic acid | dia | 7-fold | consensus.app |

| Ni(II) | bis{4-[2-(4-pyridyl)ethenyl]}benzoic acid | dia | 7-fold | consensus.app |

| Ni(II) | 4-(4-pyridyl)benzoate | dia | 4-fold | researchgate.net |

| Co(II) | 4-(4-pyridyl)benzoate | dia | 4-fold | researchgate.net |

| Zn(II) | 4-{[2-(4-pyridyl)ethenyl] benzoic acid} | dia | 7-fold | researchgate.net |

| Cu(II) | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | dia | 2-fold | scirp.org |

Structural Stability under Varied Environmental Conditions

The stability of a MOF under different environmental conditions, such as temperature and exposure to solvents or varying pH, is critical for its practical application. rsc.orgresearchgate.net The strength of the metal-ligand coordination bond is a primary factor determining stability. acs.orgresearchgate.net MOFs built from high-valent metal cations like Zr(IV) and carboxylate linkers tend to exhibit exceptional thermal and chemical stability due to the strong Zr-O bonds. acs.org

Thermogravimetric analysis (TGA) is commonly used to assess thermal stability. researchgate.net For example, a Ni-based MOF synthesized with 3-nitro-4-(pyridine-4-yl) benzoic acid showed high structural stability, only beginning to decompose above 364°C. nih.govbrieflands.com The presence of coordinated solvent molecules can impact thermal stability, with their removal often being the first weight loss step observed in TGA. researchgate.net

Water stability is a significant challenge for many MOFs, but rational design can lead to robust frameworks. rsc.org The introduction of hydrophobic groups can enhance water stability. rsc.org For instance, a silver-based MOF remained stable in aqueous solutions across a wide pH range (2–13) for at least a week. rsc.org In contrast, some frameworks may undergo structural transformations or decomposition upon exposure to water or other solvents. researchgate.net The stability of zinc-based MOFs is often attributed to the electronic structure of the zinc ions, allowing them to maintain their structure under various conditions. nih.govbrieflands.com However, even isoreticular MOFs with the same components can show different water stability depending on subtle structural details like the direction of interpenetration. rsc.org

Advanced Functional Properties of MOFs

The functional properties of MOFs derived from pyridylbenzoic acid analogues are a direct consequence of their unique structural features, such as pore size, framework flexibility, and the chemical nature of the organic linkers and metal nodes. These properties include dynamic responses to external stimuli like solvents and light, as well as capabilities for selective molecular recognition and storage.

Chromotropic phenomena, where a material changes color in response to an external stimulus, are a notable feature of several MOFs constructed with pyridylbenzoic acid analogues. This behavior is particularly prominent in frameworks containing transition metals with accessible d-d electronic transitions, such as cobalt(II).

Researchers have synthesized a new class of thermo- and solvatochromic MOFs using 4-(pyridin-4-yl)benzoic acid (44pba). africaresearchconnects.comnih.gov Two isostructural 2D networks, [Co₄(44pba)₈]ₙ·(guest solvents) (1) and [Ni₄(44pba)₈]ₙ·(guest solvents) (2), were created. nih.gov Both compounds exhibit chromotropism in the presence of water, a phenomenon confirmed by thermogravimetric analysis (TGA) and X-ray powder diffraction (XRPD). nih.govresearchgate.net The cobalt-based MOF, in particular, shows distinct solvatochromism, with its crystals displaying a range of colors depending on the included solvent molecule (e.g., DMF, ethanol (B145695), water). nih.gov This color change is attributed to alterations in the coordination environment of the Co(II) ions upon guest exchange, which affects the energy of their d-d electronic transitions. mdpi.com

Similar behavior has been observed in MOFs built with the 3-(4-pyridyl)benzoate (34pba) isomer. Two cobalt(II) coordination networks based on 34pba were synthesized, and one of them, a 3D framework, demonstrated a clear solvatochromic response when its entrapped DMF molecules were exchanged with other solvents. acs.org Another study on a cobalt(II) MOF with mixed 34pba and 44pba ligands, {[Co(34pba)(44pba)]·DMF}ₙ, also reported characteristic solvatochromism upon the sorption of water or ammonia, leading to the formation of new, differently colored phases. mdpi.comresearchgate.net The color change mechanism is linked to supramolecular interactions and/or the direct coordination of solvent molecules to the metal centers. mdpi.com

| MOF System | Ligand(s) | Stimulus/Solvent | Observed Color Change | Reference |

|---|---|---|---|---|

| [Co₄(44pba)₈]ₙ | 4-(pyridin-4-yl)benzoic acid | Water, Various Solvents | Water-induced chromotropism; color varies with included solvent. | nih.gov |

| Co(II)-MOF | 3-(4-pyridyl)benzoate | Solvent Exchange (from DMF) | Framework exhibits solvatochromic response. | acs.org |

| {[Co(34pba)(44pba)]·DMF}ₙ | 3-(4-pyridyl)benzoate & 4-(4-pyridyl)benzoate | Water, Ammonia | Khaki to purple upon H₂O or NH₃ sorption. | mdpi.com |

| Co(pybz)₂·2DMF | 4-(4-pyridyl)benzoate | Air (Water) | Claret red to light pink. | acs.org |

Vapochromism, a color change in response to vapor, has also been documented. A porous 4-fold-interpenetrated chiral framework, Co(pybz)₂ (where pybz is 4-(4-pyridyl)benzoate), changes color from claret red to light pink upon exposure to air. acs.org This is due to a change in the carboxylate coordination from chelating to monodentate, allowing water molecules from the air to coordinate to the cobalt centers. acs.org

The incorporation of pyridylbenzoic acid analogues into MOFs can yield materials with interesting luminescence properties, making them suitable for applications in chemical sensing. The luminescence can originate from the organic linker (ligand-based), the metal ion (metal-centered), or charge transfer between them. mdpi.comosti.gov

MOFs constructed with lanthanide metals are particularly known for their sharp, characteristic emission bands. For instance, a terbium-based MOF, {[Tb(Hpta)(C₂O₄)]·3H₂O}ₙ, where H₂pta is 2-(4-pyridyl)-terephthalic acid, exhibits strong green luminescence with emission peaks characteristic of Tb³⁺ ions. This luminescence is sensitive to the presence of certain analytes, showing a significant quenching effect in the presence of Fe³⁺ ions in aqueous solution, making it a potential sensor.

Another example is a 3d-4f MOF, [Tb₂(Cu₈I₈)(C₁₂H₈NO₂)₆(H₂O)₄]·5C₄H₈O₂, constructed using 3-(pyridin-4-yl)benzoic acid. acs.org This material features dual luminescent centers (Tb³⁺ and Cu₈I₈ clusters) and a high quantum yield of 68%. acs.org Its luminescence is highly sensitive to guest molecules, enabling it to discriminate between isomers and homologues of small organic molecules like benzene (B151609) derivatives through distinct changes in its luminescent color, which are visible to the naked eye. acs.org

A cadmium-based MOF, {[Cd(pta)]·H₂O)}ₙ, also using the 2-(4-pyridyl)-terephthalic acid (H₂pta) ligand, was found to be a highly selective and reusable fluorescent sensor for acetone. researchgate.net The luminescence of the MOF is quenched in the presence of acetone, providing a practical method for its detection. researchgate.net Similarly, a pyridyl-functionalized zirconium MOF (UiO-66@N) demonstrated excellent fluorescent sensing for Fe³⁺ ions with a detection limit of 0.69 ppm. mdpi.com The sensing mechanism in many of these cases involves competitive absorption of excitation energy between the analyte and the MOF's luminescent components or an electron transfer process. mdpi.com

| MOF System | Ligand | Metal Ion(s) | Luminescence Feature | Sensing Target | Reference |

|---|---|---|---|---|---|

| {[Tb(Hpta)(C₂O₄)]·3H₂O}ₙ | 2-(4-pyridyl)-terephthalic acid | Tb³⁺ | Characteristic Tb³⁺ emission | Fe³⁺ ions (quenching) | |

| [Tb₂(Cu₈I₈)(C₁₂H₈NO₂)₆(H₂O)₄]·5C₄H₈O₂ | 3-(4-pyridyl)benzoic acid | Tb³⁺, Cu⁺ | Dual-center emission, high quantum yield (68%) | Isomers/homologues of small organic molecules | acs.org |

| {[Cd(pta)]·H₂O)}ₙ | 2-(4-pyridyl)-terephthalic acid | Cd²⁺ | Solid-state luminescence | Acetone (quenching) | researchgate.net |

| UiO-66@N | Pyridyl-functionalized terephthalic acid | Zr⁴⁺ | Fluorescence | Fe³⁺ ions (quenching) | mdpi.com |

| [Eu(L₁)(BPDC)₀.₅(NO₃)]·H₃O | 2,5-di(pyridin-4-yl)terephthalic acid | Eu³⁺ | Turn-off response | Fe³⁺ ions | mdpi.com |

The inherent porosity and tunable channel environments of MOFs based on pyridylbenzoic acid analogues make them excellent candidates for gas storage and separation, as well as for the capture of other small molecules like iodine.

A notable application is the capture of iodine, a volatile and radioactive fission product. A 4-fold interpenetrated diamondoid MOF constructed from Ni(II) and 4-(4-pyridyl)benzoate (44pba) has demonstrated exceptional iodine capture capabilities. researchgate.net The porous structure, featuring aromatic walls, allows for strong interactions between the iodine molecules and the framework. researchgate.net Another study successfully synthesized an iodine-encapsulated MOF, [Cu₆(pybz)₈(OH)₂]·I₅⁻·I₇⁻ (where Hpybz is 4-pyridyl benzoic acid), using iodine itself as a template, highlighting the strong affinity of this type of framework for iodine species. nih.gov

These MOFs are also effective in the adsorption and separation of various gases. researchgate.net Two indium-based MOFs synthesized with different pyridinyl carboxylate linkers showed good potential for separating gas mixtures such as C₂H₂/CH₄, CO₂/CH₄, and C₂H₂/CO₂. rsc.org The performance in such applications is determined by the specific structure, functionality, and porosity of the MOF. rsc.org For instance, the desolvated framework Co(pybz)₂, built from 4-(4-pyridyl)benzoate, can adsorb several gases, including CO₂, N₂, H₂, and CH₄. acs.org

Furthermore, defect engineering, where a secondary, "defective" linker is introduced into the framework, can create coordinatively unsaturated metal sites that enhance gas adsorption. For example, introducing 3-methyl-triazolyl m-benzoate into a Cu(II)-based MOF with a triazolyl isophthalate (B1238265) linker has been shown to be a viable strategy for creating materials with tailored gas separation properties. acs.org

| MOF System | Ligand | Metal Ion | Target Adsorbate(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Ni(II)-MOF | 4-(4-pyridyl)benzoate | Ni²⁺ | Iodine | Exceptional iodine capture. | researchgate.net |

| [Cu₆(pybz)₈(OH)₂]·I₅⁻·I₇⁻ | 4-pyridyl benzoic acid | Cu²⁺ | Iodine | Framework synthesized with iodine template. | nih.gov |

| In-MOFs | Pyridinyl carboxylates | In³⁺ | C₂H₂, CO₂, CH₄ | Potential for C₂H₂/CH₄ and CO₂/CH₄ separation. | rsc.org |

| Co(pybz)₂ | 4-(4-pyridyl)benzoate | Co²⁺ | CO₂, N₂, H₂, CH₄ | Demonstrated sorption of various gases. | acs.org |

| JUC-86 | Aromatic N-heterocyclic ligand | Ni²⁺ | Kr, N₂ | High Kr uptake (2.71 mmol/g) and Kr/N₂ selectivity (9.03). | nih.gov |

Catalytic Applications of 4 Pyridin 2 Yl Benzoic Acid and Its Derived Systems

Electrocatalytic Performance

The generation of hydrogen and oxygen from water through electrocatalysis is a cornerstone of renewable energy technologies. Systems incorporating 4-(Pyridin-2-yl)benzoic acid and its analogs have been investigated for their potential to facilitate these challenging reactions.

While direct application of this compound as an electrocatalyst is not extensively documented, its role as a ligand in creating catalytically active metal-organic frameworks (MOFs) is noteworthy. These frameworks provide a structured environment for metallic centers, which act as the active sites for the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER).

Research has shown that MOFs constructed from ligands structurally related to this compound can be effective electrocatalysts for water splitting. For instance, isostructural cobalt(II) and copper(II) MOFs based on the ligand 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoate have been synthesized and evaluated for their electrocatalytic water splitting capabilities. acs.org In these structures, the pyridinyl nitrogen and the carboxylate group of the ligand coordinate to the metal centers. The cobalt-based MOF, in particular, demonstrated superior activity for both water oxidation and reduction. acs.org The choice of the metal ion was found to be crucial, with the Co(II) complex exhibiting better electrocatalytic performance than the Cu(II) and Zn(II) analogs. acs.org

Similarly, iridium-based MOFs have been developed using a derivative, 3-(pyridin-2-yl)benzoic acid (H-ppy-COOH), as a metalloligand. rsc.org An [Ir(ppy-COO)3+Co]-MOF was found to be an efficient electrocatalyst for the oxygen evolution reaction. rsc.org The catalytic activity in these systems is generally attributed to the metal centers, with the ligand framework serving to stabilize these active sites and facilitate charge transfer.

The general mechanism for the HER in acidic solutions involves the initial reduction of a proton to form an adsorbed hydrogen atom on the catalyst surface, followed by either a chemical (Tafel) or electrochemical (Heyrovsky) desorption step to produce H₂ gas. nih.gov In alkaline solutions, the initial step is the dissociation of water. nih.gov For the OER, the process is more complex, involving a four-electron oxidation of water to produce O₂. The surface of the catalyst plays a critical role, and for cobalt-based catalysts, the presence of low-spin Co(III) has been identified as essential for promoting the OER in acidic media. nih.gov

The following table summarizes the performance of some electrocatalysts derived from analogs of this compound.

| Catalyst/Ligand | Reaction | Metal Center | Key Finding |

| 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoate | Water Splitting | Co(II), Cu(II) | Co(II)-MOF showed better electrocatalytic activity for both oxidation and reduction of water. acs.org |

| 3-(pyridin-2-yl)benzoic acid | Oxygen Evolution | Ir(III), Co(II) | [Ir(ppy-COO)3+Co]-MOF acts as an efficient OER electrocatalyst. rsc.org |

| 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile | Hydrogen Evolution | Ni(II), Co(II) | Co(II) complex exhibited higher HER activity than the Ni(II) complex. rsc.org |

Organic Transformation Catalysis

The unique structural features of this compound also lend themselves to the development of catalysts for organic synthesis. The ability to form stable complexes with transition metals, particularly ruthenium, opens up avenues for a range of catalytic transformations.

Furthermore, ruthenium complexes bearing pyridine-based ligands are well-known for their catalytic activity in alcohol oxidation and related transformations. frontiersin.orgresearchgate.net For instance, trinuclear ruthenium complexes with 6-bromopyridine alcohol ligands have demonstrated high catalytic activity for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. frontiersin.org It is plausible that a ruthenium complex of this compound would exhibit similar catalytic activity for the oxidative imination of alcohols with anilines, a reaction that typically proceeds via the initial oxidation of the alcohol to an aldehyde.

The following table presents data on the catalytic performance of a related system in the synthesis of imines.

| Catalyst/Ligand | Substrates | Product | Yield |

| MOF from 4-(4,2′:6′,4″-terpyridin-4′-yl)benzoic acid | Benzyl (B1604629) alcohol and various amines | Imines | Moderately high to very high yields researchgate.net |

Mechanistic Insights into Catalytic Processes

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing more efficient catalysts. For the catalytic systems derived from this compound, the mechanistic pathways can be inferred from studies on related catalysts.

In the context of electrocatalytic water splitting , the metal centers within the MOFs are the primary active sites. acs.org The ligand framework, derived from this compound or its analogs, serves to stabilize these metal centers in favorable geometries and oxidation states, and to facilitate electron transfer from the electrode to the active site. The HER typically proceeds through a Volmer-Tafel or Volmer-Heyrovsky mechanism, involving the formation of a metal-hydride intermediate. nih.govosti.gov The OER is a more complex multi-step process, and for cobalt-based catalysts, the surface oxidation state and spin state of the cobalt ions are critical determinants of activity. nih.gov

For the oxidative imination of alcohols with anilines , the reaction is believed to proceed through a tandem oxidation-condensation pathway. In a ruthenium-catalyzed system, the first step is likely the oxidation of the alcohol to an aldehyde, with the ruthenium center cycling between different oxidation states. For palladium-catalyzed aerobic alcohol oxidation using a pyridine (B92270) co-ligand, a proposed mechanism involves the formation of a palladium-alkoxide species, followed by β-hydride elimination to produce the aldehyde and a palladium-hydride species. nih.gov The subsequent condensation of the in-situ generated aldehyde with the aniline, followed by dehydration, yields the final imine product. The this compound ligand would coordinate to the metal center, influencing its electronic properties and steric environment, thereby modulating its catalytic activity and selectivity. The mechanism for oxidative coupling reactions often involves steps such as oxidative addition, transmetalation, and reductive elimination. acs.org

Medicinal Chemistry and Biological Activity Investigations

Exploration of Therapeutic Potential

The core structure of 4-(pyridin-2-yl)benzoic acid, which combines a pyridine (B92270) ring and a benzoic acid moiety, has been a focal point for medicinal chemists. Modifications to this structure have led to the creation of a multitude of derivatives with enhanced biological activities. These activities are largely attributed to the ability of the pyridine and benzoic acid groups to interact with various biological targets. ontosight.ai

Derivatives of this compound have demonstrated notable potential as antineoplastic agents. For example, the bicyclic N-fused aminoimidazole derivative, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid (BNFA-D), has shown anticancer properties against breast and kidney cancer cells. nih.gov This compound was found to induce apoptosis in breast cancer cells by upregulating the tumor suppressor protein PTEN, which in turn inhibits the Wnt/TCF signaling pathway and causes cell cycle arrest in the S phase. nih.gov Specifically, treatment with BNFA-D led to decreased levels of β-catenin, cyclin D1, C-MYC, and phospho-AKT (Ser(473)), alongside an increase in GSK3β, CK1, and PTEN levels in MCF-7 breast cancer cells. nih.gov

Other derivatives have also been investigated for their anticancer and antiproliferative effects. ontosight.aievitachem.comontosight.ai For instance, 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester demonstrated significant antiproliferative activity, inhibiting the growth of 60 different cancer cell lines by over 50%. mdpi.com Another derivative, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, showed a high level of activity in HL-60 acute human promyelocytic leukemia cells with an IC50 of 0.57 µM, while exhibiting low toxicity in normal human cell lines. mdpi.com

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids also exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with some compounds showing IC50 values between 15.6 and 23.9 µM. scispace.com Notably, the most effective of these hybrids displayed minimal cytotoxic effects on normal RPE-1 cells. scispace.com The mechanism of action for some of these derivatives involves the induction of apoptosis. nih.govscispace.com

Table 1: Antineoplastic Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid (BNFA-D) | Breast (MCF-7), Kidney | Induces apoptosis, arrests S phase | nih.gov |

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | Leukemia (HL-60) | High antiproliferative activity (IC50 = 0.57 µM) | mdpi.com |

The structural framework of this compound has been utilized in the design of novel anti-HIV-1 agents. A study focusing on 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives revealed that their design was inspired by structural similarities to known gp41 inhibitors. nih.gov These newly synthesized compounds demonstrated moderate to good inhibitory activity against HIV-1 growth. nih.gov Specifically, compounds 1c , 1d , and 1e from this series showed potent anti-HIV-1 activity, with inhibition percentages of 84.00%, 76.42%, and 80.50%, respectively, against p24 expression at a concentration of 100 μM. nih.gov Importantly, these compounds did not exhibit significant cytotoxicity in MT-2 cells. nih.gov Molecular docking studies suggested that their antiviral activity may be due to electrostatic and hydrophobic interactions, as well as hydrogen bonding with the gp41 binding site. nih.gov All tested derivatives in this series also adhered to Lipinski's 'rule of five', indicating drug-like characteristics. nih.gov

Derivatives of this compound have shown promise as antimicrobial agents. ontosight.ai For example, ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo ontosight.aiontosight.aithiazolo[3,2-a]pyrimidine-3-carboxylate derivatives displayed mild-to-moderate antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Bacillus cereus, and the Gram-negative bacterium Escherichia coli. researchgate.net These compounds also exhibited antifungal activity against Candida albicans and Aspergillus fumigates. researchgate.net

In another study, 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives were synthesized and screened for their antimicrobial properties. scirp.org The compounds were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Penicillium rubrum. scirp.org The presence of a pyridine ring is considered a key feature for the development of new antimicrobial agents. scirp.org

The anti-inflammatory potential of compounds derived from this compound has been an area of active research. ontosight.aievitachem.comontosight.ai The benzoic acid core is known for its anti-inflammatory effects, and derivatives of this structure have been investigated for their ability to modulate inflammatory responses. For instance, 4-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid has been explored for its anti-inflammatory properties. evitachem.com Additionally, a study on thiazolo[4,5-b]pyridine-2-one derivatives, which are structurally related, evaluated their anti-inflammatory action in vivo using the carrageenan-induced rat paw edema method. scispace.com

Several derivatives of this compound have been evaluated for their antioxidant properties. The derivative 4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid demonstrated a strong ability to scavenge free radicals in both DPPH and ABTS assays. This activity is crucial for preventing oxidative stress-related diseases.

Similarly, a series of 4-(1H-triazol-1-yl)benzoic acid hybrids were tested for their antioxidant capabilities. mdpi.com One of the parent compounds in this series, a thioether derivative, exhibited the highest DPPH radical scavenging effect at 89.95 ± 0.343% with an IC50 of 55.59 µg/mL. mdpi.com This compound also showed the highest ABTS radical scavenging activity at 88.59 ± 0.13%. mdpi.com Another study on thiazolo[4,5-b]pyridine-2-one derivatives identified a compound with a free radical scavenging activity of 65.80%, which was superior to that of ascorbic acid. scispace.com

Table 2: Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid | DPPH, ABTS | Strong free radical scavenging | |

| 4-(1H-triazol-1-yl)benzoic acid hybrid (thioether derivative) | DPPH | 89.95 ± 0.343% scavenging (IC50 = 55.59 µg/mL) | mdpi.com |

| 4-(1H-triazol-1-yl)benzoic acid hybrid (thioether derivative) | ABTS | 88.59 ± 0.13% scavenging | mdpi.com |

Derivatives of this compound have been identified as inhibitors of several important enzymes.

Protein Kinase CK2 Inhibition: Protein kinase CK2 is a key target in cancer therapy due to its role in cell proliferation, apoptosis, and signaling pathways. jst.go.jpresearchgate.net Several studies have focused on developing CK2 inhibitors based on the this compound scaffold. One study on purine-based derivatives found that compounds with a 4-carboxyphenyl group at the 2-position of the purine (B94841) skeleton showed high activity against CK2α. jst.go.jp Another study designed azabenzene analogs, specifically pyridine- and pyridazine-carboxylic acid derivatives, which displayed potent protein kinase CK2 inhibitory activities with IC50 values for CK2α ranging from 0.014 to 0.017 µM. nih.govrcsb.org These compounds also exhibited antiproliferative activities against the A549 cancer cell line. nih.govrcsb.org

Other Enzyme Inhibition: The parent compound, this compound, has been studied in the context of its interaction with the bacterial enzyme CYP199A4. rcsb.org The crystal structure of CYP199A4 bound to 4-(pyridin-2-yl)benzoate revealed that an aqua ligand remains coordinated to the heme iron, which is a distinct binding mode compared to other analogs like 4-(pyridin-3-yl)benzoic acid. rcsb.org Derivatives such as 4-Chloro-2-(3-pyridin-2-yl-ureido)-benzoic acid have also been investigated for their potential as enzyme inhibitors due to the presence of functional groups that can engage in hydrogen bonding and other molecular interactions. ontosight.ai

Antioxidant Mechanisms and Radical Scavenging

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The structural arrangement of this compound, featuring a benzoic acid group linked to a pyridine ring, is fundamental to its biological interactions. ontosight.ai Structure-activity relationship (SAR) studies on related compounds highlight the importance of both the pyridine and the acid/amide functionalities. For instance, in diphenylamine-based retinoids, the orientation and flexibility of the carboxylic acid-containing substituent are critical for determining agonistic or antagonistic activity. researchgate.net

Pharmacophore modeling, a computational method to identify the essential three-dimensional features of a molecule required for biological activity, has been applied to design inhibitors for various enzymes. researchgate.net For example, a five-feature pharmacophore model was used to design new carbamate (B1207046) inhibitors of acetylcholinesterase. researchgate.net In the context of β-ketoacyl-acyl carrier protein synthase III (KAS III) inhibitors, receptor-oriented pharmacophore-based in silico screening was employed to identify potent inhibitors against Staphylococcus aureus. nih.gov This approach led to the discovery of inhibitors with a novel core structure and high binding affinity. nih.gov While specific pharmacophore models for this compound itself are not detailed in the provided results, the principles of SAR suggest that modifications to its pyridine or benzoic acid moieties would significantly impact its biological activity. For example, the position of the nitrogen atom within the pyridine ring is crucial, as demonstrated in studies of related pyridinyl-pyrimidinyl benzoic acid derivatives where moving the nitrogen from the 3-position to the 2- or 4-position could assess binding pocket tolerance.

Molecular Recognition and Target Interaction Analysis

The interaction of this compound with proteins has been investigated, particularly with cytochrome P450 enzymes. Studies using the bacterial CYP199A4 enzyme revealed that this compound induces a type II ultraviolet-visible (UV-vis) spectral response, which is different from its isomer, 4-(pyridin-3-yl)benzoic acid. rcsb.orgnih.gov Crystal structures of CYP199A4 bound to these compounds show that while the nitrogen of 4-(pyridin-3-yl)benzoic acid coordinates directly with the heme iron, in the case of this compound, an aqua ligand remains bound to the iron. rcsb.orgnih.gov This indicates a different binding mode within the active site. nih.gov The benzoate (B1203000) part of the molecule is generally held within the binding pocket through both hydrophilic and hydrophobic interactions. researchgate.net

The binding affinity of related compounds has been quantified in various systems. For example, a novel inhibitor for Staphylococcus aureus KAS III, identified through pharmacophore-based screening, demonstrated a binding affinity of 0.8 nM. nih.gov In another study, derivatives of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide were found to selectively bind to the ligand-binding domain of retinoid X receptor alpha (RXRα) with submicromolar affinity. nih.gov

| Compound/Derivative Class | Target Protein | Key Interaction Details | Binding Affinity/Activity |

| This compound | CYP199A4 | Induces type II UV-vis spectral response; an aqua ligand remains on the heme iron. rcsb.orgnih.gov | Not specified |

| 4-(Pyridin-3-yl)benzoic acid | CYP199A4 | Pyridine nitrogen coordinates to the heme iron. rcsb.orgnih.gov | Not specified |

| 4-hydrazonomethyl-benzene-1,3-diol derivatives | Staphylococcus aureus KAS III | High binding affinity. nih.gov | 0.8 nM for lead compound. nih.gov |

| (4/3-(pyrimidin-2-ylamino)benzoyl) hydrazine-1-carboxamide derivatives | Retinoid X receptor alpha (RXRα) | Selectively binds to the ligand-binding domain. nih.gov | Kd = 1.20 × 10−7 M for lead compound. nih.gov |

| 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517) | CXCR1/2 | Noncompetitive antagonist. acs.org | IC50 = 38 nM (CXCL1-induced Ca2+ flux). acs.org |

The pyridine and pyrimidine (B1678525) moieties present in compounds structurally related to this compound are known to interact with various biological targets, potentially disrupting signaling pathways essential for cell proliferation and survival. For instance, derivatives of pyridazinone have shown anti-inflammatory and anti-cancer properties by inhibiting phosphodiesterase enzymes and tyrosine kinases. smolecule.com Similarly, some compounds can inhibit cytosolic phospholipase A2, an enzyme that generates second messengers for cellular processes.

In the context of cancer, derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide have been investigated as inhibitors of 15-lipoxygenase-1 (15-LO-1), an enzyme implicated in neoplastic diseases. brieflands.com Furthermore, a derivative of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide was shown to induce apoptosis in cancer cells by stimulating caspase-3 activity in a retinoid X receptor alpha (RXRα)-dependent manner. nih.gov A boronic acid derivative, SX-517, acts as a potent antagonist of the chemokine receptors CXCR1/2, blocking downstream signaling pathways involving G-proteins, MAP kinases, and intracellular calcium mobilization. acs.org

Ligand-Protein Binding Profiles

Pharmacokinetic and Pharmacodynamic Considerations

The concept of "drug-likeness" is crucial in medicinal chemistry for identifying promising lead compounds. This assessment often involves criteria such as Lipinski's 'rule of five'. nih.gov For a series of novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives designed as anti-HIV-1 agents, all compounds were found to obey Lipinski's rule and possess drug-like characteristics. nih.gov